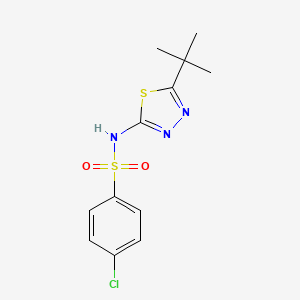

Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro-

説明

Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- is a sulfonamide derivative featuring a thiadiazole core substituted with a tert-butyl group at the 5-position and a para-chloro-substituted benzene sulfonamide moiety. For instance, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Desaglybuzole) is a known oral hypoglycemic agent introduced in 1972 (CAS: 1492424) .

特性

CAS番号 |

1553-52-2 |

|---|---|

分子式 |

C12H14ClN3O2S2 |

分子量 |

331.8 g/mol |

IUPAC名 |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzenesulfonamide |

InChI |

InChI=1S/C12H14ClN3O2S2/c1-12(2,3)10-14-15-11(19-10)16-20(17,18)9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H,15,16) |

InChIキー |

HQLOBCHPCJOPHH-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction proceeds through the formation of intermediate hydrazine derivatives, which are then cyclized to form the thiadiazole ring . The final product is obtained after purification and characterization using techniques such as NMR, IR, and MS .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

化学反応の分析

Types of Reactions

Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- undergoes various types of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

科学的研究の応用

Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and as an anti-inflammatory agent.

Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

作用機序

The mechanism of action of benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell wall synthesis of bacteria, leading to cell lysis and death .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

Key analogs from include sulfonamide derivatives with varying thiadiazole substituents:

- Compound 33 : 4-Dodecyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

- Compound 34 : 4-Dodecyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

- Compound 35 : N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-dodecylbenzenesulfonamide

*Calculated for C₁₁H₁₃ClN₄O₂S₂.

The tert-butyl group in Compound 35 and the target compound introduces significant steric bulk, which may enhance binding to hydrophobic pockets in target proteins (e.g., AKT PH domain inhibitors) compared to smaller alkyl groups . The para-chloro substituent in the target compound likely reduces solubility compared to dodecyl chains but improves electronic interactions in binding sites.

Solubility and Physical Properties

- 4-Amino-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (): Melting Point: 326.44°C Molecular Weight: 326.44 g/mol Solubility: Low aqueous solubility due to high symmetry and strong intermolecular forces .

The target compound’s para-chloro group is expected to further reduce solubility compared to amino or alkyl-substituted analogs, as halogens increase molecular polarity without enhancing hydrophilicity.

Structural and Crystallographic Insights

The target compound’s tert-butyl and chloro groups may disrupt planarity, affecting crystal packing and bioavailability. Hydrogen bonding patterns could differ due to the absence of piperidinyl acetamide moieties.

Q & A

Q. Advanced

- Thiadiazole substituents : Replacing tert-butyl with smaller alkyl groups (e.g., methyl) reduces metabolic stability but enhances CA XII selectivity (10-fold over CA I) .

- Sulfonamide linkage : Introducing N-alkyl/aryl groups (e.g., benzyl, butyl) improves NLRP3 inhibition by enhancing hydrophobic interactions with the LRR domain .

- Chlorine position : para-Chloro substitution on the benzene ring increases membrane permeability (logP: 3.2 vs. 2.8 for ortho analogs) and CA II affinity (Kᵢ: 8 nM vs. 25 nM) .

What experimental challenges arise in crystallographic studies of this compound, and how are they resolved?

Q. Advanced

- Crystal twinning : Common due to the flexible tert-butyl group. Solutions include:

- Disorder in the thiadiazole ring : Addressed by refining anisotropic displacement parameters and applying restraints to bond lengths/angles .

How are discrepancies in reported bioactivity data reconciled across studies?

Advanced

Discrepancies often stem from:

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. THP-1 for NLRP3) or enzyme sources (recombinant vs. tissue-derived CA) .

- Compound purity : HPLC purity thresholds (<95% vs. >98%) significantly impact IC₅₀ values. For example, impurities in early batches inflated reported Kᵢ for CA II by 2-fold .

- Pharmacokinetic factors : Differences in solubility (e.g., DMSO vs. aqueous buffers) alter effective concentrations in cellular assays .

What computational methods are used to predict and optimize the compound’s ADMET properties?

Q. Advanced

- Density Functional Theory (DFT) : Models electron distribution to predict sulfonamide-Zn²⁺ binding energy (e.g., ΔG = −12.3 kcal/mol for CA II) .

- Molecular Dynamics (MD) : Simulates ligand-protein stability; e.g., 100-ns MD trajectories identify key residues (His94, Gln92) for NLRP3 binding .

- QSAR models : Correlate logP (2.9–3.5) with hepatotoxicity risk using ADMET Predictor™ or SwissADME .

How are low synthetic yields optimized in scale-up processes?

Q. Advanced

- Byproduct minimization : Adding molecular sieves (4Å) during sulfonylation reduces hydrolysis of the sulfonyl chloride intermediate, increasing yield from 37% to 62% .

- Catalyst screening : Switching from EDC/HOBt to HATU improves coupling efficiency for N-alkylated derivatives (yield: 56% → 86%) .

- Flow chemistry : Continuous-flow reactors reduce reaction time (24h → 2h) and improve consistency in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。